N-(3-Aminopropyl)sulfamide
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Overview
Description
N-(3-Aminopropyl)sulfamide is an organic compound that belongs to the class of sulfamides Sulfamides are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)sulfamide can be synthesized through several methods. One common approach involves the reaction of 3-aminopropylamine with sulfuryl chloride (SO2Cl2) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminopropyl)sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted amines and sulfonamides.
Scientific Research Applications
N-(3-Aminopropyl)sulfamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including polymers and catalysts.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: this compound derivatives are explored for their antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)sulfamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The compound’s sulfonamide group is crucial for its binding affinity and specificity. Pathways involved include the inhibition of folate synthesis in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Sulfamethazine: Used as an antibacterial agent in veterinary medicine.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: A prototype sulfonamide used in the treatment of bacterial infections
Uniqueness: N-(3-Aminopropyl)sulfamide is unique due to its specific structural features, which allow it to participate in a broader range of chemical reactions compared to other sulfonamides. Its versatility in synthetic applications and potential for modification make it a valuable compound in various research fields .
Properties
Molecular Formula |
C3H11N3O2S |
---|---|
Molecular Weight |
153.21 g/mol |
IUPAC Name |
1-amino-3-(sulfamoylamino)propane |
InChI |
InChI=1S/C3H11N3O2S/c4-2-1-3-6-9(5,7)8/h6H,1-4H2,(H2,5,7,8) |
InChI Key |
JYXALWFVSLSLIR-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNS(=O)(=O)N |
Origin of Product |
United States |
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